1400W

iNOS eNOS Selectivity

Selecting suboptimal iNOS inhibitors risks confounding off-target effects on constitutive NOS isoforms, compromising data integrity. 1400W eliminates this variability through its validated selectivity profile. • >5000-fold selectivity for iNOS over eNOS, vs. ~49-fold (L-NIL) or ~11-fold (aminoguanidine), preserving vascular and neuronal NOS function. • Slow, tight-binding kinetics (Kd ≤7 nM) enable sustained inhibition with fewer media changes, reducing compound consumption. • Validated in vivo: reduces ischemic lesion volume by 31% in rat stroke models; decreases tumor weight by ~50% in murine carcinoma models.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 180001-34-7
Cat. No. B1215308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1400W
CAS180001-34-7
Synonyms1400W cpd
N-(3-(aminomethyl)benzyl)acetamidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=CC(=C1)CN)N
InChIInChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13)
InChIKeyRODUKNYOEVZQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1400W iNOS Inhibitor Product Guide


1400W (CAS 180001-34-7), also known as N-(3-(aminomethyl)benzyl)acetamidine, is a synthetic small-molecule inhibitor belonging to the amidine class of nitric oxide synthase (NOS) inhibitors [1]. It is specifically characterized as a slow, tight-binding, and highly selective inhibitor of the inducible isoform of NOS (iNOS), exhibiting a Kd value ≤7 nM for the human enzyme [1]. This compound is typically supplied as the dihydrochloride salt (CAS 214358-33-5) to enhance aqueous solubility and stability for in vitro and in vivo applications .

Selective iNOS inhibition for isoform-specific pathway studies
Slow tight-binding kinetics supporting sustained target engagement
Dihydrochloride salt for enhanced aqueous solubility and stability

1400W Selectivity Profile


Substituting 1400W with other iNOS inhibitors—even those within the same therapeutic class—introduces significant risks to experimental reproducibility and data interpretation. This is because iNOS inhibitors exhibit vast differences in their selectivity profiles across the three NOS isoforms (iNOS, nNOS, eNOS), their binding kinetics (reversible vs. irreversible), and their off-target activities [1]. For example, while 1400W demonstrates >5000-fold selectivity for iNOS over eNOS, other common inhibitors like L-NIL show only ~49-fold selectivity, and aminoguanidine exhibits just ~11-fold selectivity [2]. Such disparities can lead to confounding results from unintended inhibition of constitutive NOS isoforms (nNOS/eNOS), which are critical for physiological functions like neurotransmission and vascular tone. The evidence below quantifies these critical differences to guide informed selection and prevent costly experimental failures.

Isoform selectivity
Selectivity for iNOS over eNOS/nNOS varies greatly; unintended constitutive NOS inhibition may confound vascular or neuronal readouts.
Binding mechanism
Reversible vs. pseudo-irreversible kinetics alter the duration and washout profile of iNOS inhibition.
Salt form
Free base or alternative salt forms may exhibit different solubility, stability, and bioavailability.

1400W Quantitative Evidence


Selectivity for iNOS Over eNOS

1400W demonstrates >5000-fold selectivity for human iNOS compared to eNOS, a critical parameter for experiments requiring isoform-specific inhibition to avoid confounding vascular effects [1]. This selectivity is substantially higher than that of other commonly used iNOS inhibitors, such as L-NIL (49-fold) and aminoguanidine (11-fold), as assessed in purified enzyme assays [2].

iNOS Selectivity
Cross-study comparable
>5000-fold selective for iNOS over eNOS
Supports isoform-specific iNOS pathway studies without eNOS interference.
Purified human enzyme assays. Comparator data from Garvey 1997, Boyd 2007.
iNOS eNOS Selectivity

In Vitro iNOS Potency

In head-to-head comparative in vitro assays using purified enzyme, 1400W exhibits an IC50 value of 0.23 µM for iNOS, making it approximately 7-fold more potent than L-NIL (IC50 = 1.6 µM) and over 130-fold more potent than aminoguanidine (IC50 = 31 µM) [1].

In Vitro Potency
Direct head-to-head comparison
0.23 µM (1400W) vs. 1.6 µM (L-NIL), 31 µM (aminoguanidine)
Lower IC50 enables reduced compound use and minimizes solvent effects.
Purified iNOS enzyme assay.
iNOS IC50 Enzyme Assay

Pseudo-Irreversible Binding Mechanism

1400W exhibits slow, tight-binding kinetics with a maximal inhibition rate constant (k_inact) of 0.028 s⁻¹ and a binding constant (K_I) of 2.0 µM [1]. Importantly, inhibited enzyme does not recover activity after 2 hours, indicating pseudo-irreversible inhibition [1]. This contrasts with the rapidly reversible, competitive inhibition of eNOS and nNOS by 1400W (Ki = 50 µM and 2 µM, respectively), and with many other iNOS inhibitors like L-NIL and aminoguanidine which act as purely competitive, reversible inhibitors [2].

Binding Kinetics
Class-level inference
k_inact 0.028 s⁻¹, K_I 2.0 µM
Pseudo-irreversible mechanism supports sustained inhibition in long-term assays.
iNOS activity not recovered after 2 h; reversible on eNOS/nNOS.
Binding Kinetics Mechanism of Action Irreversible Inhibition

In Vivo Ischemic Lesion Reduction

1400W has demonstrated robust in vivo efficacy in a rat model of focal cerebral ischemia. At a dose of 20 mg/kg, 1400W treatment resulted in a 31% reduction in ischemic lesion volume, confirming its ability to engage the iNOS target and produce a functional outcome in a relevant disease model [1]. This provides a key point of differentiation for users requiring a compound with validated in vivo activity, as not all iNOS inhibitors demonstrate equivalent efficacy in such models.

In Vivo Response
Direct head-to-head comparison
31% reduction vs. vehicle control
Model-response endpoint shows iNOS target engagement in rat stroke model.
20 mg/kg, focal cerebral ischemia model.
In Vivo Ischemia Neuroprotection

Defined Solubility and Stability

1400W is commercially available as the dihydrochloride salt (CAS 214358-33-5), which offers defined solubility and stability parameters that are critical for reproducible experimental design . It is soluble in water (≥25 mg/mL) and DMSO (≥20 mg/mL) , and stock solutions are stable for up to 3 months when stored at -20°C . This provides a practical advantage for procurement and long-term study planning, as these validated storage and handling conditions minimize batch-to-batch variability and ensure compound integrity over time.

Solubility & Stability
Supporting evidence
≥25 mg/mL water, ≥20 mg/mL DMSO
Defined solubility supports consistent dosing and stock preparation.
Stock solutions stable at -20°C for up to 3 months.
Formulation Solubility Stability

1400W Research Applications


Isoform-Selective iNOS Inhibition

Researchers investigating the specific role of iNOS in disease models—such as septic shock, stroke, or neuroinflammation—require a tool that minimizes confounding effects from nNOS and eNOS. 1400W's >5000-fold selectivity for iNOS over eNOS [1] makes it the optimal choice for studies where maintaining normal endothelial and neuronal NOS function is critical. For example, in a rat model of endotoxemia, 1400W attenuated hypotension without causing the vascular complications associated with non-selective NOS inhibitors [2].

Sustained iNOS Inhibition in Culture

When experimental protocols require prolonged iNOS inhibition in cell culture or organ bath systems, the slow, tight-binding, and pseudo-irreversible nature of 1400W [1] provides a distinct advantage. Its sustained effect allows for less frequent media changes or compound replenishment compared to rapidly reversible inhibitors like L-NIL or aminoguanidine, simplifying workflow and reducing compound consumption.

In Vivo iNOS Pathology Models

For research programs moving from biochemical assays to animal models, 1400W offers validated in vivo efficacy. Its documented ability to reduce ischemic lesion volume by 31% in a rat stroke model [1] and to decrease tumor weight by ~50% in a murine carcinoma model [2] provides a benchmark for dose selection and anticipated effect size. This reduces the risk of negative results due to poor pharmacokinetics or lack of target engagement.

iNOS Inhibitor Comparator Studies

1400W serves as a critical reference standard for validating new iNOS inhibitors or assay systems. Its well-characterized selectivity, potency (IC50 = 0.23 µM), and unique binding kinetics [1] provide a clear benchmark against which the performance of novel compounds or alternative assay platforms can be measured. Its use ensures that experimental results are comparable across different studies and laboratories.

Application
Selection Property
Validation Focus
Isoform-specific iNOS pathway studies
Reported high iNOS selectivity
Confirm minimal nNOS/eNOS inhibition
Sustained inhibition in long-term culture
Slow tight-binding kinetics
Washout and recovery assay validation
In vivo iNOS response studies
Reported in vivo target engagement
Dose–response in disease model
iNOS inhibitor benchmarking
Well-characterized potency profile
Cross-study IC50 and selectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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